1,1-Pentamethylenetetrahydroisoquinoline

Description

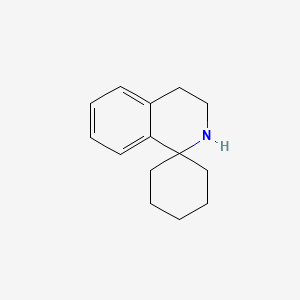

1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) is a conformationally restricted analog of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP)-like compound. Its structure features a fused pentamethylene ring system that restricts rotational freedom, distinguishing it from PCA and other flexible analogs. PM-THIQ has been studied primarily for its anticonvulsant properties, acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels . This compound exhibits potent activity in the mouse maximal electroshock (MES) seizure model (ED50 = 14.3 mg/kg) with reduced motor toxicity compared to PCA and PCP, suggesting a favorable therapeutic index .

Propriétés

Numéro CAS |

89248-68-0 |

|---|---|

Formule moléculaire |

C14H19N |

Poids moléculaire |

201.31 g/mol |

Nom IUPAC |

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclohexane] |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)13-7-3-2-6-12(13)8-11-15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Clé InChI |

PCXIJESZHOKFAB-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

SMILES canonique |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

Autres numéros CAS |

89248-68-0 |

Synonymes |

1,1-pentamethylenetetrahydroisoquinoline |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity and Toxicity

PM-THIQ is compared with PCA, PCP, and other tetrahydroisoquinoline derivatives (e.g., N-ethyl-PCA, 2-methyl-PCA) in terms of anticonvulsant efficacy (MES ED50), motor impairment (TD50), and NMDA receptor binding affinity. Key findings are summarized below:

| Compound | MES ED50 (mg/kg) | Motor Toxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | NMDA Binding IC50 (nM) |

|---|---|---|---|---|

| PM-THIQ | 14.3 | 43.0 | 3.01 | Not explicitly reported |

| PCA | 7.0 | 16.3 | 2.33 | 36.3 |

| PCP | ~7.0* | ~7.0* | ~1.0 | 0.4–1.0 (high affinity) |

| N-Ethyl-PCA | ~10–15† | ~20–25† | ~1.5–2.0 | Data unavailable |

| 2-Methyl-PCA | ~8–12† | ~15–18† | ~1.3–1.8 | Higher than expected‡ |

*PCP exhibited equipotent anticonvulsant and motor toxicity effects, unlike PM-THIQ or PCA .

†Estimated ranges based on truncated data from .

‡2-Methyl-PCA showed higher behavioral potency than predicted by binding assays .

Structural and Mechanistic Insights

- Conformational Restriction: PM-THIQ’s pentamethylene bridge reduces rotational flexibility, likely limiting off-target interactions responsible for motor toxicity. This contrasts with PCA, whose primary amino group allows greater conformational mobility, leading to narrower therapeutic margins .

- NMDA Receptor Specificity : PM-THIQ and PCA block NMDA-induced lethality (ED50 = 127 mg/kg and 36.3 mg/kg, respectively), confirming NMDA antagonism as a key mechanism. However, PM-THIQ’s lower binding affinity compared to PCP suggests partial channel block or alternative modulatory sites .

- Seizure-Type Specificity: Neither PM-THIQ nor PCA protected against pentylenetetrazol-induced seizures, indicating selectivity for voltage-gated ion channel modulation over GABAergic pathways .

Comparison with Other Tetrahydroisoquinoline Derivatives

- Spiroheterocyclic Derivatives (e.g., 1-methyl-1-phenyl-THIQ): These compounds often exhibit psychotropic or antitumor activities but lack systematic anticonvulsant evaluations. Their structural diversity (e.g., spiro rings, substituents) highlights the role of substituent positioning in modulating bioactivity .

- Synthetic Accessibility: PM-THIQ derivatives are synthesized via Pictet-Spengler or alkylation reactions, similar to other tetrahydroisoquinolines. However, PM-THIQ’s fused ring system requires specialized cyclization steps, limiting scalability compared to simpler analogs like PCA .

Key Research Findings and Implications

- Therapeutic Potential: PM-THIQ’s superior therapeutic index (3.01 vs. PCA’s 2.33) positions it as a safer anticonvulsant candidate despite lower potency.

- Future Directions : Structural optimization (e.g., introducing electron-withdrawing groups) could enhance NMDA binding while retaining conformational rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.